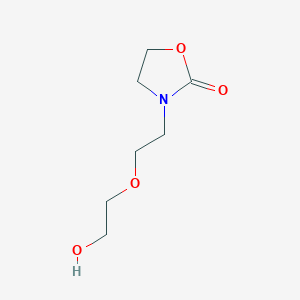
3-(2-(2-Hydroxyethoxy)ethyl)oxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-(2-Hydroxyethoxy)ethyl)oxazolidin-2-one is a chemical compound belonging to the oxazolidinone class. Oxazolidinones are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The compound features a five-membered ring containing both nitrogen and oxygen atoms, which contributes to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(2-Hydroxyethoxy)ethyl)oxazolidin-2-one typically involves the cyclization of amino alcohols. One common method includes the reaction of diethanolamine with diethyl carbonate under specific conditions . Another approach involves the use of microwave-assisted synthesis, which has been shown to improve yields and reduce reaction times .
Industrial Production Methods
Industrial production of oxazolidinones often employs phosgene or its derivatives for the cyclization step. due to the hazardous nature of phosgene, alternative methods using safer reagents like ethyl carbonate are preferred .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-(2-Hydroxyethoxy)ethyl)oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can modify the oxazolidinone ring, leading to different functional groups.
Substitution: Substitution reactions, particularly at the nitrogen atom, can yield a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various alkylating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxazolidinone N-oxides, while substitution reactions can produce N-alkylated oxazolidinones .
Applications De Recherche Scientifique
3-(2-(2-Hydroxyethoxy)ethyl)oxazolidin-2-one has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(2-(2-Hydroxyethoxy)ethyl)oxazolidin-2-one and its derivatives involves the inhibition of bacterial protein synthesis. This is achieved by binding to the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis . The compound targets the peptidyl transferase center of the ribosome, which is crucial for peptide bond formation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Linezolid: A well-known oxazolidinone antibiotic used to treat Gram-positive bacterial infections.
Tedizolid: Another oxazolidinone antibiotic with similar applications but improved efficacy and tolerability.
Uniqueness
3-(2-(2-Hydroxyethoxy)ethyl)oxazolidin-2-one is unique due to its specific chemical structure, which provides distinct reactivity and biological activity compared to other oxazolidinones. Its ability to act as a chiral auxiliary and its potential for modification through various chemical reactions make it a versatile compound in both research and industrial applications .
Propriétés
Formule moléculaire |
C7H13NO4 |
|---|---|
Poids moléculaire |
175.18 g/mol |
Nom IUPAC |
3-[2-(2-hydroxyethoxy)ethyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C7H13NO4/c9-3-6-11-4-1-8-2-5-12-7(8)10/h9H,1-6H2 |
Clé InChI |
BMCSECAXENOYAF-UHFFFAOYSA-N |
SMILES canonique |
C1COC(=O)N1CCOCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


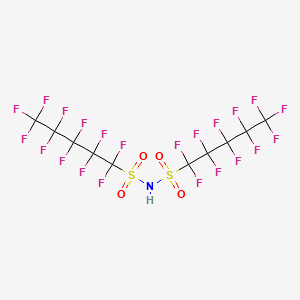
![N|A-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N|A-acetyl-L-lysine](/img/structure/B12828781.png)

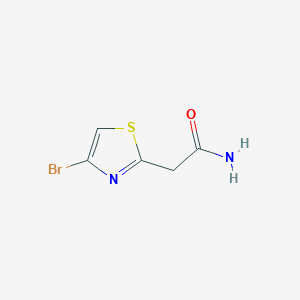
![7-methoxy-2,2-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12828789.png)

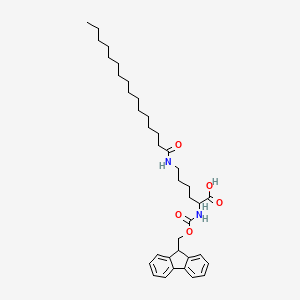
![tert-Butyl 5-fluoro-3-oxo-3H-spiro[benzofuran-2,4'-piperidine]-1'-carboxylate](/img/structure/B12828808.png)
![7-Fluoro-3-iodo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B12828829.png)
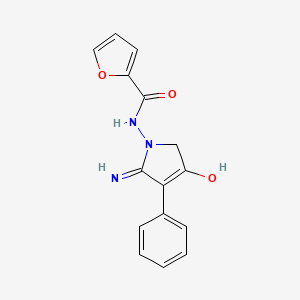
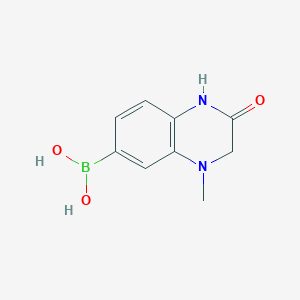
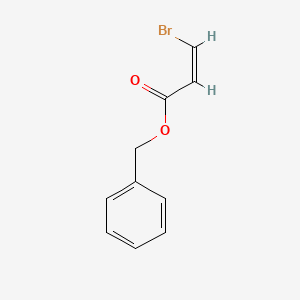
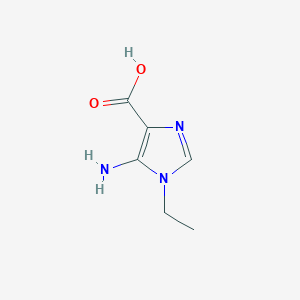
![(1S)-2'-(Diphenylphosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine](/img/structure/B12828853.png)
